Fingolimod Stearate Amide is classified under amides and sphingosine derivatives. It is synthesized from Fingolimod, which is derived from natural sphingosine, a key component in cellular signaling. The compound is recognized for its role in modulating immune responses by interacting with specific receptors in the body.
The synthesis of Fingolimod Stearate Amide typically involves several key steps:
Industrial methods may employ continuous flow chemistry to optimize yield and minimize hazardous waste, reflecting advancements in synthetic methodologies.
Fingolimod Stearate Amide retains the core structure of Fingolimod while incorporating a stearate moiety. The molecular formula can be represented as CHNO, indicating the presence of long-chain fatty acids which contribute to its lipophilicity.
Fingolimod Stearate Amide participates in various chemical reactions:
These reactions are crucial for further modifications or derivatizations that enhance the compound's therapeutic profile.
Fingolimod Stearate Amide primarily acts on sphingosine-1-phosphate receptors (S1P receptors), particularly S1P1–5R. Its mechanism includes:
Fingolimod Stearate Amide exhibits several important physical and chemical properties:
Studies indicate that the compound's solubility profile enhances its absorption characteristics when administered orally, making it suitable for therapeutic use.
Fingolimod Stearate Amide has potential applications in various fields:
Fingolimod Stearate Amide (chemical name: N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide; CAS: 1242271-27-7) is a lipophilic derivative of the immunosuppressant drug fingolimod (FTY720). Its molecular formula is C₃₇H₆₇NO₃, with a molecular weight of 573.93 g/mol [6] [8]. Structurally, it features:
This modification significantly enhances lipophilicity compared to fingolimod (logP increase >5-fold), altering physicochemical properties. Solubility is restricted to organic solvents like chloroform and methanol [8]. Functionally, Fingolimod Stearate Amide (also designated Fingolimod M30) is identified as a metabolic intermediate in fingolimod’s biotransformation pathway. It arises via ceramide synthase-mediated conjugation of fingolimod with stearoyl-CoA, representing one of several ceramide-like metabolites [3] [6] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4